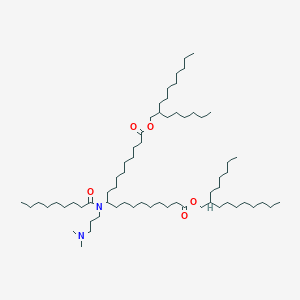
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is an ionizable cationic lipid. This compound is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is known for its ability to increase plasma levels of chemokine (C-C motif) ligand 2 (CCL2), indicating activation of the innate immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves the esterification of nonadecanedioic acid with 2-hexyldecanol, followed by amidation with N-(3-(dimethylamino)propyl)nonanamide . The reaction conditions typically include the use of a catalyst such as sulfuric acid for esterification and a dehydrating agent like thionyl chloride for amidation.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Used in the development of mRNA vaccines and gene therapy.
Industry: Employed in the formulation of cosmetic products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves its ionizable cationic nature. It forms complexes with negatively charged molecules such as nucleic acids, facilitating their delivery into cells. The compound targets cellular membranes and enhances the uptake of genetic material by endocytosis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific structure, which provides optimal ionization properties and enhances the delivery efficiency of genetic material. Its branched tail structure also contributes to its stability and effectiveness in forming lipid nanoparticles .
Propiedades
Fórmula molecular |
C65H128N2O5 |
|---|---|
Peso molecular |
1017.7 g/mol |
Nombre IUPAC |
bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate |
InChI |
InChI=1S/C65H128N2O5/c1-8-13-18-23-30-39-49-60(47-37-21-16-11-4)58-71-64(69)54-44-35-28-26-32-41-51-62(67(57-46-56-66(6)7)63(68)53-43-34-25-20-15-10-3)52-42-33-27-29-36-45-55-65(70)72-59-61(48-38-22-17-12-5)50-40-31-24-19-14-9-2/h60-62H,8-59H2,1-7H3 |
Clave InChI |
DDVBQVYLZQXKGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















